5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide
Description
The compound 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a benzamide derivative featuring a substituted imidazo[1,2-b]pyridazine core. Its structure comprises:
- A 5-chloro-2-methoxybenzamide group linked via an amide bond.
- A 2-chloro-5-substituted phenyl ring connected to a 6-methoxyimidazo[1,2-b]pyridazine moiety.
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJEJRAJLEACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a complex organic molecule with potential biological activities. This compound's unique structure, characterized by a chloro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety, suggests its suitability for various pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is . The structural components include:
- Chloro groups : Contributing to its reactivity and interaction with biological targets.
- Methoxy groups : Enhancing solubility and potentially modulating biological activity.
- Imidazo[1,2-b]pyridazine moiety : Implicated in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or proteins involved in critical signaling pathways. The binding affinity and selectivity for these targets can lead to modulation of their activity, influencing cellular processes such as proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide exhibit significant antitumor properties. For instance, derivatives with imidazo[1,2-b]pyridazine structures have shown potent activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | High activity in 2D assay |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate activity in 3D assay |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | Most active across assays |
These findings indicate that the presence of the imidazo moiety is crucial for enhancing antitumor efficacy.
Antimicrobial Activity
In addition to antitumor effects, compounds within this class have been evaluated for antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications in the chloro and methoxy groups can significantly affect the compound's potency against bacterial strains.
Case Studies
- Antitubercular Evaluation : A study synthesized several derivatives based on similar scaffolds and assessed their inhibitory concentrations against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
- Cytotoxicity Assessment : Evaluation of cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated effectiveness against various cancer cell lines, including lung cancer cells (A549 and HCC827), with an IC50 value of 6.26 μM against HCC827 cells, indicating significant cytotoxicity .
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial and fungal growth. Studies have reported its effectiveness comparable to standard antibiotics such as penicillin G and ciprofloxacin .
2. Imaging Agents
- The structural analogs of imidazo[1,2-b]pyridazine derivatives have been evaluated for binding to amyloid plaques in vitro. The binding affinities of these compounds can be utilized for developing novel positron emission tomography radiotracers for imaging Aβ plaques associated with Alzheimer's disease .
3. Enzyme Inhibition Studies
- The compound may serve as a tool in studying enzyme inhibition or protein binding interactions due to its ability to interact with specific molecular targets. This interaction can lead to changes in the activity or function of these proteins, which is crucial for understanding various biological processes .
Case Studies
Several studies have highlighted the effectiveness and potential applications of this compound:
- In Vitro Anticancer Studies : A study focusing on lung cancer cell lines demonstrated that 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide significantly inhibited cell proliferation at low concentrations .
- Binding Affinity Studies : Research evaluating the binding affinities of imidazo derivatives showed that modifications in substitution patterns can enhance binding capabilities for imaging applications related to Alzheimer's disease .
- Antimicrobial Efficacy Assessment : Compounds structurally similar to 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide were screened against various pathogens, demonstrating superior activity compared to established antibiotics like isoniazid and fluconazole .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from chromene-pyrimidinone hybrids (e.g., Compound 4 in ), which exhibit fused chromeno-pyrimidinone systems . Such differences in core structure influence electronic properties and binding interactions.
Substituent Analysis
Key substituents on the target compound include chloro and methoxy groups. These are contrasted with analogs from :
Key Observations:
- Chloro vs.
- Fluoro and CF₃ Groups : Analogs like 1383619-76-8 incorporate fluoro and CF₃ substituents, which improve metabolic stability and target affinity due to strong electronegativity and steric effects .
- Trifluoroethoxy : Present in 1373864-85-7 , this group enhances hydrophobicity and may prolong half-life but could limit aqueous solubility .
Hypothesized Pharmacological Implications
- The target compound’s chloro substituents may favor interactions with hydrophobic kinase pockets, while methoxy groups on the imidazopyridazine could moderate reactivity.
- Analogs with CF₃ (e.g., 1383619-76-8 ) likely exhibit stronger binding to targets requiring steric bulk, such as ATP-binding pockets in kinases .
- Replacement of chloro with methoxy () might reduce cytotoxicity but also diminish potency due to decreased electron-withdrawing effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step sequences, such as:
- Step 1 : Cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at 120°C to form oxadiazole intermediates .
- Step 2 : Coupling of the imidazo[1,2-b]pyridazine core with a chlorinated phenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
- Optimization : Reaction yields improve with controlled temperature (80–120°C), anhydrous solvents (DMF or THF), and palladium catalysts (e.g., Pd(PPh₃)₄). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of methoxy and chloro substituents (e.g., ¹³C NMR chemical shifts at ~55 ppm for methoxy groups) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve ambiguities in imidazo[1,2-b]pyridazine geometry (e.g., bond angles and intermolecular hydrogen bonds) .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer : Prioritize target-specific assays:
- Kinase Inhibition : Screen against kinases (e.g., MAPK or PI3K) using ADP-Glo™ assays at 1–10 µM concentrations .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace methoxy groups with ethoxy or halogen atoms to assess steric/electronic effects on target binding .
- Core Modifications : Synthesize analogs with pyrazine or triazole rings instead of imidazo[1,2-b]pyridazine to probe scaffold flexibility .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with computed binding affinities .
Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Profiling : Measure logP values (e.g., shake-flask method) and compare with computational predictions (ChemAxon). Use co-solvents (DMSO/PEG 400) for in vivo studies .
- Bioavailability Studies : Conduct pharmacokinetic assays in rodent models, monitoring plasma levels via LC-MS/MS after oral/intravenous administration .
Q. What strategies mitigate instability of the imidazo[1,2-b]pyridazine core under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
